2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine

Description

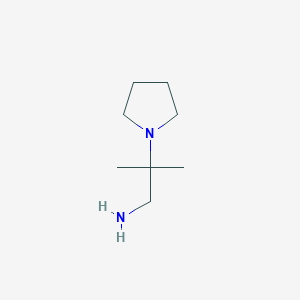

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,7-9)10-5-3-4-6-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGRFFLFCVMJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine

[1]

Executive Summary

This compound is a sterically hindered, tertiary-primary 1,2-diamine.[1] Its structure features a gem-dimethyl quaternary carbon that imposes significant conformational rigidity, distinguishing it from linear diamines.[1] This structural motif is a critical pharmacophore in histamine H3 receptor antagonists and various GPCR ligands, where the gem-dimethyl group prevents metabolic oxidation at the

This guide provides a definitive analysis of its properties, a self-validating synthetic logic, and handling protocols derived from its basicity and volatility profile.

Molecular Identity & Structural Analysis[1][2][3][4]

The compound is defined by a unique connectivity: a primary amine tail (

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Code | MPPA-Intermediate |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| SMILES | CC(C)(CN)N1CCCC1 |

| Structural Class | Gem-dimethyl 1,2-diamine |

Structural Logic & Sterics

The gem-dimethyl effect (Thorpe-Ingold effect) is the defining feature of this molecule.[1]

-

Conformational Lock: The two methyl groups on C2 restrict bond rotation, forcing the pyrrolidine ring and the primary amine into a specific spatial arrangement often required for receptor binding.

-

Basicity Modulation: The steric bulk around the tertiary nitrogen (pyrrolidine) hinders solvation, potentially increasing its gas-phase basicity while modulating its pKa in solution compared to unhindered analogs.[1]

-

Metabolic Stability: The quaternary center blocks

-hydroxylation, a common metabolic clearance pathway for amines, thereby enhancing the half-life of drugs incorporating this motif.

Physicochemical Property Profile

The following data aggregates calculated values and empirical trends for gem-dimethyl diamines.

Physical Constants

| Property | Value (Est./Exp.) | Context & Implications |

| Physical State | Colorless to pale yellow liquid | Viscous due to hydrogen bonding.[1] |

| Boiling Point | 185°C - 195°C (at 760 mmHg) | High BP due to intermolecular H-bonding (primary amine).[1] |

| Density | Less dense than water; phase separates in aqueous workups at high pH.[1] | |

| LogP (Octanol/Water) | Moderately lipophilic; capable of crossing the Blood-Brain Barrier (BBB).[1] | |

| pKa (Primary Amine) | Highly basic; first site of protonation.[1] | |

| pKa (Tertiary Amine) | Lowered due to inductive effect of nearby ammonium and steric hindrance. | |

| Water Solubility | Miscible | High solubility due to dual amine functionality. |

Protonation Dynamics (pKa Logic)

In physiological conditions (pH 7.4), the molecule exists primarily as a dication or monocation .[1] The primary amine is the most basic site. Upon acidification, the primary amine protonates first, followed by the pyrrolidine nitrogen. The close proximity (1,2-relationship) leads to electrostatic repulsion, significantly suppressing the pKa of the second protonation event.

Synthetic Routes & Impurity Profiling[1]

Understanding the synthesis is crucial for identifying potential impurities in commercial batches. The most robust route for this specific connectivity involves constructing the quaternary center via a Strecker-type synthesis followed by cyclization.

Primary Synthetic Pathway (The Nitrile Route)

This route ensures the correct regiochemistry (Amine on C1, Pyrrolidine on C2).[1]

-

Precursor Formation: Reaction of acetone with cyanide and pyrrolidine (modified Strecker) or nucleophilic displacement on 2-bromo-2-methylpropanenitrile.[1]

-

Note: Direct displacement on tertiary halides is difficult; the Strecker approach (Acetone + Pyrrolidine + TMSCN) is preferred.

-

-

Intermediate: 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile .

-

Reduction: Catalytic hydrogenation (Raney Ni) or Lithium Aluminum Hydride (LAH) reduction of the nitrile to the primary amine.

Critical Impurities[1]

Analytical Characterization Protocol

To validate the identity and purity of this compound, a multi-modal approach is required.

NMR Interpretation (Proton H-1)[1]

-

Gem-Dimethyl: Singlet,

ppm (6H).[1] Distinctive high-field signal. -

Pyrrolidine Ring: Two multiplets.

-

Methylene (

): Singlet,

HPLC Method (Hydrophilic Interaction - HILIC)

Standard C18 methods often fail for small, highly basic diamines due to poor retention and peak tailing.[1] HILIC is the recommended mode.

-

Column: Amide or Bare Silica HILIC column (e.g., Waters XBridge Amide).[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: High organic (90% B) to lower organic (60% B) to elute polar amines.[1]

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: Moderate. The primary amine will absorb atmospheric moisture.

-

Carbamate Formation: Reacts rapidly with atmospheric

to form solid carbamates (white crust).[1] Store under Argon/Nitrogen. -

Thermal: Stable up to ~100°C. Avoid prolonged heating in air (oxidation of pyrrolidine).

Safety Hazards (GHS Classification)

Applications in Drug Discovery[6][7]

This building block is a "privileged structure" in medicinal chemistry.

-

Histamine H3 Antagonists: The gem-dimethyl group mimics the steric environment of successful H3 ligands, improving selectivity over H1/H2 receptors.

-

Kinase Inhibitors: Used as a solubility-enhancing tail group that projects into solvent-exposed regions of the ATP binding pocket.

-

Linker Chemistry: The primary amine serves as a clean attachment point for PROTAC linkers, while the pyrrolidine modulates the physicochemical properties (logD) of the final chimera.

References

- IUPAC naming conventions for 1,2-diamines.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Gem-dimethyl effect in cyclization and receptor binding. Beilstein J. Org. Chem. 2015, 11, 179–191. Link

- Synthesis of sterically hindered diamines via Strecker reaction.Journal of Organic Chemistry, 1998, 63(23), 8397-8402. (General methodology reference for gem-dimethyl amines).

-

pKa values of pyrrolidine and alkylamines. Organic Chemistry Data, Williams, R. Link[1]

- HILIC separation of basic amines.Journal of Chromatography A, 2011, 1218(35), 5920-5938. (Methodology grounding).

Unlocking Molecular Design: A Technical Guide to the Steric Hindrance Characteristics of the 2-Methyl-2-(pyrrolidin-1-yl) Moiety

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Art of Steric Control in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, the three-dimensional architecture of a molecule is paramount. Beyond simple electronic effects, the spatial arrangement of atoms—or steric hindrance—plays a pivotal role in dictating a compound's efficacy, selectivity, and metabolic stability. This guide delves into the specific steric characteristics of a fascinating and increasingly utilized structural motif: the 2-methyl-2-(pyrrolidin-1-yl) moiety. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a field-proven, in-depth analysis that bridges fundamental principles with practical applications in drug development. We will explore the conformational intricacies of this group, quantify its spatial footprint, and examine its profound influence on molecular interactions, thereby offering a comprehensive resource for the rational design of next-generation therapeutics.

The Architectural Significance of the 2-Methyl-2-(pyrrolidin-1-yl) Moiety

The 2-methyl-2-(pyrrolidin-1-yl) group is a tertiary amine substituent characterized by a pyrrolidine ring attached to a quaternary carbon, which also bears a methyl group. This seemingly simple arrangement introduces a significant and predictable level of steric bulk in close proximity to the point of attachment on a parent molecule. This controlled steric shielding is instrumental in a variety of drug design strategies.

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in puckered conformations, typically adopting an "envelope" or "twist" geometry.[1] The substitution at the 2-position with both a methyl group and the point of attachment to the parent scaffold locks the local conformation and projects a distinct three-dimensional profile. This fixed orientation is a key determinant of its steric influence.

The strategic incorporation of this moiety can:

-

Enforce specific conformations: By restricting the rotation of adjacent chemical bonds, it can lock a molecule into a bioactive conformation, enhancing its affinity for a target receptor.

-

Improve selectivity: The steric bulk can prevent off-target binding by physically blocking access to the binding sites of unintended receptors.

-

Enhance metabolic stability: The quaternary center and the steric shielding of nearby functionalities can protect a drug molecule from metabolic enzymes, thereby increasing its half-life.

-

Modulate physicochemical properties: The presence of the nitrogen atom and the overall lipophilicity of the group can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Conformational Analysis: A Deeper Look at 3D Structure

The steric influence of the 2-methyl-2-(pyrrolidin-1-yl) moiety is a direct consequence of its preferred three-dimensional arrangement. Understanding its conformational preferences is therefore crucial for predicting its impact on molecular interactions.

Pyrrolidine Ring Puckering

The pyrrolidine ring is known to adopt two primary puckered conformations: the C4-exo and C4-endo envelope forms. The energy barrier between these conformers is relatively low, but substituents can significantly influence the equilibrium.[2] In the case of 2,2-disubstituted pyrrolidines, the substituents at the C2 position play a dominant role in dictating the ring's pucker. The presence of a bulky group often favors a conformation that minimizes steric strain.[3]

Rotational Freedom and Dihedral Angles

The single bond connecting the quaternary carbon to the parent molecule allows for rotation. However, the steric bulk of the pyrrolidine ring and the methyl group creates a significant energetic barrier to free rotation, leading to preferred dihedral angles. X-ray crystallographic data of related structures, such as 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, reveal specific dihedral angles that orient the pyrrolidine ring in a defined spatial position relative to the rest of the molecule.[4] This restricted rotation is a key feature that medicinal chemists can exploit to fine-tune the shape of a drug molecule.

Diagram 1: Conformational Preferences of the 2-Methyl-2-(pyrrolidin-1-yl) Moiety

Caption: Conformational features of the 2-methyl-2-(pyrrolidin-1-yl) moiety.

Quantifying Steric Hindrance: From Qualitative to Quantitative Assessment

While a visual inspection of the 2-methyl-2-(pyrrolidin-1-yl) moiety suggests significant steric bulk, a quantitative assessment is essential for rigorous structure-activity relationship (SAR) studies. Several parameters have been developed to quantify the steric properties of substituents.

Verloop Steric Parameters

| Parameter | Description | Estimated Impact of 2-Methyl-2-(pyrrolidin-1-yl) Moiety |

| L | Length of the substituent along the attachment axis | Moderate |

| B1 | Minimum width of the substituent | Significant |

| B5 | Maximum width of the substituent | High |

Table 1: Estimated Verloop Steric Parameters for the 2-Methyl-2-(pyrrolidin-1-yl) Moiety.

Percent Buried Volume (%Vbur)

A more modern and powerful method for quantifying steric hindrance is the calculation of the percent buried volume (%Vbur).[7] This parameter represents the percentage of the volume of a sphere around a central atom (typically a metal in catalysis, but adaptable to a binding pocket in drug design) that is occupied by a given ligand or substituent. The %Vbur can be calculated from X-ray crystallographic data or computationally.[8] For the 2-methyl-2-(pyrrolidin-1-yl) moiety, a high %Vbur value would be expected, indicating that it occupies a significant portion of the space around its point of attachment.

Diagram 2: Workflow for Calculating Percent Buried Volume (%Vbur)

Caption: A simplified workflow for the computational determination of %Vbur.

Synthetic Strategies: Accessing the 2-Methyl-2-(pyrrolidin-1-yl) Moiety

The ability to efficiently and stereoselectively introduce the 2-methyl-2-(pyrrolidin-1-yl) moiety is crucial for its application in drug discovery. Several synthetic routes can be employed, often starting from readily available chiral precursors like prolinol.

Synthesis from Chiral Prolinol

A common and effective method involves the use of enantiomerically pure (R)- or (S)-prolinol as the starting material. This approach allows for the synthesis of specific enantiomers of 2-methylpyrrolidine, which can then be further functionalized.

Experimental Protocol: Synthesis of 2-(R)-Methylpyrrolidine from (S)-Prolinol [9]

-

Protection of Prolinol: (S)-prolinol is first protected, for example, as its N-Boc derivative.

-

Activation of the Hydroxyl Group: The primary alcohol is converted to a good leaving group, such as a mesylate or tosylate.

-

Reductive Displacement: The leaving group is displaced with a hydride source, such as lithium triethylborohydride, to yield the 2-(R)-methylpyrrolidine derivative.

-

Deprotection: The protecting group is removed to afford the final 2-(R)-methylpyrrolidine.

This 2-methylpyrrolidine can then be used in nucleophilic substitution or reductive amination reactions to attach it to the desired molecular scaffold.

Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of compounds where the 2-methyl-2-(pyrrolidin-1-yl) moiety is attached to an activated aromatic ring, a nucleophilic aromatic substitution (SNAr) reaction can be employed.

Experimental Protocol: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate [10][11]

-

Reaction Setup: A solution of methyl 2-fluorobenzoate and pyrrolidine in an appropriate solvent (e.g., toluene) is prepared in a reaction vessel.

-

Addition of Base: Anhydrous potassium carbonate is added to the mixture.

-

Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, for example, by column chromatography.

While this protocol uses pyrrolidine, it can be adapted for 2-methylpyrrolidine to synthesize the corresponding 2-(2-methylpyrrolidin-1-yl)benzoate.

Case Studies in Drug Development: The Impact of Steric Hindrance

The true value of understanding the steric characteristics of the 2-methyl-2-(pyrrolidin-1-yl) moiety lies in its practical application in drug design. While specific examples for this exact moiety are emerging, we can draw parallels from related structures to illustrate its potential impact.

Enhancing Selectivity of Kinase Inhibitors

In the design of kinase inhibitors, achieving selectivity among the highly conserved ATP binding sites of different kinases is a major challenge. The introduction of bulky substituents that can exploit subtle differences in the shape and size of the binding pockets is a common strategy. A moiety like 2-methyl-2-(pyrrolidin-1-yl) could be used to sterically block access to the binding sites of off-target kinases, thereby improving the selectivity profile of a drug candidate. For instance, the addition of a second methyl group to a quinazoline-based EGFR inhibitor was found to decrease cytotoxicity, potentially due to steric hindrance within the ATP binding site.[12]

Modulating Receptor-Ligand Interactions in GPCRs

For G-protein coupled receptor (GPCR) ligands, the orientation of substituents can dramatically affect binding affinity and functional activity. A sterically demanding group like the 2-methyl-2-(pyrrolidin-1-yl) moiety can be used to probe the steric tolerance of a binding pocket and to enforce a specific binding mode. By restricting the conformational freedom of the ligand, it is possible to favor interactions with specific residues in the receptor, leading to higher affinity and efficacy.

Improving Pharmacokinetic Properties

The metabolic stability of a drug is a critical factor in its overall clinical success. The 2-methyl-2-(pyrrolidin-1-yl) moiety, with its quaternary carbon, is inherently resistant to metabolic oxidation at that position. Furthermore, its steric bulk can shield adjacent metabolically labile sites from enzymatic degradation, a strategy often employed in drug design to prolong a drug's duration of action.

Future Perspectives and Conclusion

The 2-methyl-2-(pyrrolidin-1-yl) moiety represents a valuable tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its well-defined steric profile, arising from the conformational constraints of the pyrrolidine ring and the presence of a quaternary center, allows for the rational design of molecules with improved selectivity, potency, and metabolic stability.

As our understanding of structural biology and our ability to computationally model ligand-receptor interactions continue to advance, the predictive power of steric parameters like %Vbur will become even more crucial. The continued development of efficient and stereoselective synthetic methods to incorporate this and related moieties will further expand their utility in drug discovery.

This guide has provided a comprehensive overview of the steric hindrance characteristics of the 2-methyl-2-(pyrrolidin-1-yl) moiety, from its fundamental conformational properties to its practical applications in drug design. By integrating these principles into their research, scientists and drug development professionals can unlock new avenues for the creation of safer and more effective medicines.

References

- Richard, C., et al. (1995). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.

- Huck, B. R., et al. (2003). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 68(23), 8967–8977.

- Poater, A., et al. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry.

- BenchChem. (2025). Application Note and Protocol: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)

- Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)

-

SEQCROW Tutorials. (2023, June 6). How to Calculate Percent Buried Volume (%Vbur) [Video]. YouTube. [Link]...

- DiVA portal. (2017). Synthesis of substituted pyrrolidines.

-

ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. Retrieved February 13, 2026, from [Link]

- ResearchGate. (2023). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Koskinen, A. M., & Vepsäläinen, J. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6263–6270.

- Al-Adiwish, W. M., et al. (2022). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Al-Mukhtar Journal of Sciences, 37(2), 105-112.

- Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. In E. J. Ariëns (Ed.), Drug Design (Vol. 7, pp. 165–207). Academic Press.

- ACS Publications. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines.

- ACS Publications. (2021).

- ResearchGate. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands.

- ACS Publications. (2016). SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps.

-

SlideShare. (n.d.). Physicochemical Parameters used in QSAR. Retrieved February 13, 2026, from [Link]

- RSC Publishing. (2023).

- ScienceForecast Publications. (2019).

-

SlideShare. (n.d.). QUANTATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved February 13, 2026, from [Link]

- PubMed. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors.

-

SlidePlayer. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved February 13, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved February 13, 2026, from [Link]

- MDPI. (2021). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.

- MDPI. (2022). Research in the Field of Drug Design and Development.

- Drug Design.org. (2008). Case Studies in Analog Design.

- ResearchGate. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sips.org.in [sips.org.in]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Potential pharmaceutical applications of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine scaffolds

Technical Whitepaper: Pharmaceutical Applications of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine Scaffolds

Executive Summary

The This compound scaffold represents a specialized class of sterically hindered diamines designed to overcome specific pharmacokinetic liabilities in drug discovery. Characterized by a gem-dimethyl "neopentyl" linker between a primary amine and a tertiary pyrrolidinyl nitrogen, this motif leverages the Thorpe-Ingold Effect to pre-organize molecular conformation and the Gem-Dimethyl Effect to block oxidative metabolism. This guide analyzes its utility as a privileged building block for Histamine H3 antagonists, Sigma-1 receptor ligands, and voltage-gated ion channel blockers, providing validated synthetic pathways and experimental protocols for its integration into lead optimization campaigns.

Part 1: Structural Analysis & Pharmacochemistry

The Gem-Dimethyl Advantage

In medicinal chemistry, the introduction of a gem-dimethyl group (two methyls on the same carbon) often yields a disproportionate increase in potency and metabolic stability. For the this compound scaffold, this substitution occurs at the

-

Metabolic Shielding: The primary metabolic clearance pathway for pyrrolidine-containing drugs is often

-carbon oxidation or -

Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict the bond rotation of the ethylenediamine bridge. This reduces the entropic penalty of binding, forcing the molecule into a "pre-active" conformation that often favors GPCR binding pockets.

Physicochemical Profile[1][2][3]

-

Lipophilicity: The scaffold adds significant lipophilicity (

) compared to a linear ethylenediamine, enhancing CNS penetration—a critical feature for H3 and Sigma-1 targets. -

Basicity: The tertiary amine (pyrrolidine) is highly basic (

), while the primary amine serves as a tether for amide coupling or further derivatization.

Part 2: Synthetic Accessibility

Synthesizing sterically crowded amines is challenging due to the competition between nucleophilic substitution and elimination. Standard alkylation of 2-bromo-2-methylpropan-1-amine often fails. The most robust route utilizes a Strecker-type synthesis followed by reduction.

Validated Synthetic Route (The "Nitrile-Reduction" Pathway)

This protocol circumvents the difficult

Step 1: Strecker Synthesis of the Nitrile

-

Reagents: Acetone, Pyrrolidine, Trimethylsilyl cyanide (TMSCN) or KCN/Acetic Acid.

-

Mechanism: In situ formation of the iminium ion followed by cyanide attack.

-

Intermediate: 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile.

Step 2: Reduction to the Primary Amine

-

Reagents: Lithium Aluminum Hydride (

) in dry THF. -

Product: this compound.

Figure 1: Validated Strecker-Reduction pathway for synthesizing the sterically hindered scaffold.

Part 3: Therapeutic Applications[4][5]

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and norepinephrine. Antagonists are valuable for treating narcolepsy (e.g., Pitolisant) and cognitive deficits in Alzheimer's.

-

Application: The this compound scaffold serves as an ideal "basic head" replacement for the standard piperidine/pyrrolidine-propyl tails found in early H3 antagonists.

-

Advantage: The gem-dimethyl group prevents the formation of reactive metabolites often seen with linear propyl-amine chains, improving the safety profile (hERG liability reduction).

Sigma-1 Receptor Ligands

Sigma-1 receptors are chaperones at the mitochondria-associated ER membrane (MAM). High-affinity ligands typically feature a basic amine flanked by hydrophobic regions.

-

Application: Conjugating this scaffold to a hydrophobic pharmacophore (e.g., a naphthalene or phenyl ring via an amide linker) creates a classic Sigma-1 pharmacophore.

-

Mechanism: The pyrrolidine nitrogen forms a salt bridge with Asp126 in the Sigma-1 binding pocket, while the gem-dimethyl group fills the hydrophobic sub-pocket.

Nav1.7 Sodium Channel Blockers

Voltage-gated sodium channels are targets for pain management. Many blockers require a "state-dependent" binding motif consisting of a lipophilic head and a polar/basic tail.

-

Application: This scaffold acts as the solvent-exposed polar tail. The steric bulk prevents rapid washout from the channel pore, potentially increasing the duration of the block (use-dependence).

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile

Use this protocol to generate the stable intermediate.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add Acetone (5.8 g, 100 mmol) and Pyrrolidine (7.1 g, 100 mmol) to Dichloromethane (DCM, 50 mL).

-

Catalysis: Cool to 0°C. Add TMSCN (Trimethylsilyl cyanide, 10.9 g, 110 mmol) dropwise over 20 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with DCM (3x). Dry organic layer over -

Purification: The nitrile is often pure enough for the next step; otherwise, purify via vacuum distillation (bp ~85°C at 15 mmHg).

Protocol: Microsomal Stability Assay

Use this assay to validate the metabolic stability conferred by the gem-dimethyl group.

| Parameter | Condition |

| Test System | Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein |

| Compound Conc. | 1 |

| Cofactor | NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) |

| Time Points | 0, 5, 15, 30, 45, 60 minutes |

| Analysis | LC-MS/MS (monitor parent depletion) |

| Calculation |

Success Criteria: A

Part 5: Mechanism of Action (Visualized)

The following diagram illustrates how the scaffold interacts within a theoretical GPCR binding pocket (e.g., H3 Receptor), highlighting the role of the gem-dimethyl group.

Figure 2: Mechanistic diagram showing the dual role of the gem-dimethyl group: enhancing hydrophobic binding and blocking CYP450 metabolic attack.[1]

References

-

Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][2]

-

Pyrrolidine H3 Antagonists: Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Strecker Synthesis of Hindered Amines: Masumoto, S., et al. (2002). "Catalytic Asymmetric Strecker Reaction of Ketimines." Journal of the American Chemical Society. [Link]

-

Metabolic Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4][3][5] [Link]

Sources

- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Streamlined Synthesis of Novel Schiff Bases Utilizing a Sterically Hindered Vicinal Diamine

For: Researchers, scientists, and drug development professionals.

Abstract

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities.[1][2] This application note provides a comprehensive guide to the synthesis of Schiff bases using the sterically hindered vicinal diamine, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine. We present a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, and discuss the rationale behind experimental choices. This guide is designed to empower researchers to reliably synthesize and characterize novel Schiff base derivatives for applications in drug discovery and beyond.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone).[3][4] This reaction is fundamental in organic synthesis for creating a carbon-nitrogen double bond.[1] The resulting azomethine group is not merely a linker but is crucial for the bioactivity of many Schiff base compounds.[5] These molecules and their metal complexes are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[6][7] Their versatility also extends to catalysis and material science.[8][9][10]

The diamine this compound presents a unique scaffold for Schiff base synthesis. It possesses both a primary amine, available for condensation, and a tertiary amine within a pyrrolidine ring. The steric hindrance provided by the gem-dimethyl group can influence the stability and conformational properties of the resulting Schiff base, offering a strategic advantage in the design of novel therapeutic agents.

The Reaction Mechanism: A Step-by-Step Look

The formation of a Schiff base is a reversible reaction that typically proceeds under mild conditions, often with acid or base catalysis.[6] The mechanism can be broken down into two primary stages:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone.[3][5] This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[4][5]

-

Dehydration: The hemiaminal then undergoes dehydration, eliminating a molecule of water to form the stable imine, or Schiff base.[3][4] This step is often the rate-determining step and can be facilitated by an acid catalyst, which protonates the hydroxyl group, making it a better leaving group.

Below is a diagram illustrating the general mechanism for the synthesis of a Schiff base.

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of a Novel Schiff Base

This section provides a detailed protocol for the synthesis of a Schiff base from this compound and a representative aromatic aldehyde, salicylaldehyde.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |

| This compound | C₈H₁₈N₂ | 142.24 | Commercially available | >98% |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | Commercially available | >99% |

| Absolute Ethanol | C₂H₅OH | 46.07 | Commercially available | >99.5% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Commercially available | >99.7% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Commercially available | Anhydrous |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially available |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.42 g (10 mmol) of this compound in 30 mL of absolute ethanol.

-

Rationale: Ethanol is a commonly used solvent for Schiff base synthesis as it effectively dissolves both the amine and aldehyde reactants and has a suitable boiling point for refluxing.[11]

-

-

Addition of Aldehyde: To the stirred solution, add 1.22 g (10 mmol) of salicylaldehyde dropwise over 5 minutes.

-

Rationale: A 1:1 molar ratio of the primary amine and aldehyde is used to ensure complete condensation.[12] Dropwise addition helps to control any initial exothermic reaction.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Rationale: A catalytic amount of a weak acid like acetic acid facilitates the dehydration step of the reaction mechanism, thereby increasing the reaction rate.[13]

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-3 hours.

-

Rationale: Heating the reaction provides the necessary activation energy for the condensation to proceed to completion.[14] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

-

Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. A solid product may precipitate out of the solution. For complete precipitation, cool the flask in an ice bath for 30 minutes.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.[13]

-

-

Drying: Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[15]

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following spectroscopic techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most significant evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[12][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base can be confirmed by the presence of a characteristic singlet in the 8.0-9.0 ppm region, which is attributed to the proton of the azomethine group (-CH=N-).[16][17]

-

¹³C NMR: The carbon of the azomethine group will typically appear in the 160-170 ppm range.[16]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.[18]

Workflow and Data Summary

The overall workflow for the synthesis and characterization of the Schiff base is depicted below.

Sources

- 1. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine [academia.edu]

- 13. ionicviper.org [ionicviper.org]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Handling and Storage of Hygroscopic Amines – A Case Study with 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine

For: Researchers, scientists, and drug development professionals.

Abstract

Amines are fundamental building blocks in organic synthesis and drug development. However, their inherent hygroscopicity, or tendency to absorb moisture from the atmosphere, presents significant challenges in their handling and storage.[1][2][3] This absorption of water can lead to a variety of issues including inaccurate weighing, altered reactivity, and degradation of the compound, ultimately compromising experimental reproducibility and the integrity of research outcomes.[2][4][5][6] This application note provides a comprehensive guide to the best practices for handling and storing hygroscopic amines, using 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine as a representative example. We will delve into the principles behind these procedures, offering detailed protocols for maintaining a dry environment, accurately determining water content, and preparing solutions for downstream applications.

Introduction: The Challenge of Hygroscopicity in Amines

Hygroscopicity is the phenomenon where a substance attracts and holds water molecules from the surrounding environment.[3][7] In the case of amines, the lone pair of electrons on the nitrogen atom can form hydrogen bonds with water molecules, leading to the absorption of atmospheric moisture. The structure of this compound, featuring both a primary amine and a tertiary amine within a pyrrolidine ring, presents multiple sites for such interactions.

The consequences of moisture absorption in hygroscopic amines are multifaceted:

-

Inaccurate Stoichiometry: The presence of water increases the measured weight of the amine, leading to errors in molar calculations and incorrect stoichiometry in reactions.[2]

-

Altered Reactivity: Water can act as an unwanted nucleophile or base in sensitive reactions, leading to side products and reduced yields. For some reagents, reaction with water can be vigorous and hazardous.[8]

-

Degradation: Some amines can undergo hydrolysis or other forms of degradation in the presence of water, affecting their purity and stability over time.[1][4]

-

Physical Changes: Hygroscopic powders can clump or cake, making them difficult to handle and dispense accurately.[2][3] In extreme cases, they may deliquesce, or dissolve in the absorbed water.[3]

To mitigate these issues, stringent protocols for handling and storage are essential. The core principle is to minimize the exposure of the amine to atmospheric moisture at all times.

Core Principles of Handling Hygroscopic Amines

The successful handling of hygroscopic amines like this compound hinges on the use of an inert atmosphere.[8][9][10] An inert atmosphere, typically nitrogen or argon, displaces the air and its associated moisture, providing a dry environment for manipulations. The two most common techniques for achieving this are the use of a glovebox and a Schlenk line.[9][11][12][13]

Glovebox Technique

A glovebox is a sealed container that is continuously purged with a dry, inert gas.[11][14] It allows for the direct manipulation of sensitive compounds in an inert environment.

-

Best For: Weighing, aliquoting, and preparing stock solutions of solid amines. Gloveboxes provide a controlled environment for handling solids that would be difficult to manage using Schlenk line techniques.[14]

-

Workflow:

-

Preparation: Ensure all glassware and spatulas are thoroughly dried in an oven (typically >100°C for several hours) and then cooled in a desiccator before being brought into the glovebox antechamber.[9][14]

-

Transfer: Introduce the sealed container of the amine and all necessary equipment into the glovebox via the antechamber, which is then purged and refilled with inert gas multiple times to remove atmospheric air and moisture.[9][14]

-

Manipulation: Once inside the glovebox, all manipulations can be performed using the integrated gloves.

-

Caption: Glovebox workflow for handling hygroscopic solids.

Schlenk Line Technique

A Schlenk line is a glass manifold with two ports: one connected to a vacuum pump and the other to a source of inert gas.[9][12] This setup allows for the removal of air and moisture from glassware and the subsequent backfilling with an inert atmosphere.

-

Best For: Performing reactions under an inert atmosphere and transferring solutions of the amine.

-

Workflow:

-

Glassware Preparation: The reaction flask is connected to the Schlenk line and subjected to several cycles of evacuation (vacuum) and refilling with inert gas to remove adsorbed water.[9] Flame-drying the flask under vacuum can further enhance moisture removal.[9]

-

Reagent Transfer: Solutions of the amine can be transferred between flasks using a gas-tight syringe or a cannula under a positive pressure of inert gas.[9][15]

-

Caption: Basic Schlenk line setup for inert atmosphere reactions.

Storage Requirements for Hygroscopic Amines

Proper storage is critical to maintaining the integrity of hygroscopic amines.[1] The primary goal is to protect the compound from atmospheric moisture and, in some cases, from light and oxygen.

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed glass bottles with PTFE-lined caps. For highly sensitive amines, consider ampoules sealed under inert gas. | Glass is inert to most amines.[1] A tight seal prevents moisture ingress. PTFE provides a good chemical-resistant barrier. |

| Atmosphere | Store under a dry, inert atmosphere (nitrogen or argon). | Displaces moist air, preventing water absorption.[10] |

| Temperature | Cool and dry place, generally below 30°C (86°F).[1] Refer to the supplier's specific recommendations. | Lower temperatures reduce the volatility of the amine and slow down potential degradation reactions.[1] Avoid refrigeration unless specified, as this can cause moisture to condense when the container is opened at room temperature.[16] |

| Location | Well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[17][18][19] | Prevents the buildup of potentially harmful vapors and avoids hazardous reactions.[1][17][20] |

| Desiccation | Store the primary container inside a secondary container (e.g., a desiccator or a sealed bag) containing a suitable desiccant.[1][21][22] | Provides an additional layer of protection against moisture. |

Table 1: Recommended Storage Conditions for Hygroscopic Amines.

Note on Aliquoting: For long-term storage, it is highly recommended to aliquot the bulk material into smaller, single-use quantities under an inert atmosphere.[2] This practice minimizes the repeated exposure of the entire stock to the atmosphere.

Analytical Protocol: Quantification of Water Content

It is often necessary to determine the water content of a hygroscopic amine before use, especially in moisture-sensitive applications. The gold standard for this is Karl Fischer titration.[23]

Protocol: Karl Fischer Titration for Amines

This protocol is a general guideline and may need to be optimized for specific instruments and amine basicity.

-

Instrument Preparation: Set up the Karl Fischer titrator (coulometric is preferred for low water content) according to the manufacturer's instructions. The titration cell should be filled with the appropriate anolyte and catholyte.

-

Solvent Blanking: Start the titration to dry the solvent in the cell until a stable, low drift is achieved.[24]

-

Sample Preparation (in a glovebox or under inert atmosphere):

-

Draw a known weight of the liquid amine into a gas-tight syringe.

-

For a solid amine, accurately weigh a sample into a small, dry vial.

-

-

Sample Injection: Inject the sample into the titration cell through the septum. The exact sample weight is determined by weighing the syringe or vial before and after addition.[24]

-

Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample. The endpoint is detected automatically.

-

Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

-

Considerations for Strong Bases: Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH.[24][25] In such cases, the use of a neutralizing agent like benzoic acid, added to the anolyte before the sample, is recommended.[24][25]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution of a hygroscopic amine under an inert atmosphere.

Objective: To prepare a 0.5 M stock solution of this compound in anhydrous THF.

Materials:

-

This compound (stored under inert gas)

-

Anhydrous tetrahydrofuran (THF) in a septum-sealed bottle

-

Oven-dried volumetric flask with a rubber septum

-

Gas-tight syringes and needles

-

Schlenk line with nitrogen or argon gas

Procedure:

-

System Preparation: Assemble the oven-dried volumetric flask, equipped with a magnetic stir bar and a rubber septum, and connect it to the Schlenk line.

-

Inerting the Flask: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the flask is free of air and moisture.[9]

-

Solvent Transfer: Using a clean, dry syringe, transfer the required volume of anhydrous THF to the volumetric flask under a positive pressure of inert gas.

-

Amine Transfer:

-

Mixing and Storage: Allow the solution to stir until homogeneous. The flask should be kept under a positive pressure of inert gas. For storage, wrap the septum and neck of the flask with Parafilm and store in a cool, dark place.

Choosing a Compatible Drying Agent

If an amine needs to be dried further, the choice of drying agent is crucial. Acidic drying agents like calcium chloride can react with basic amines and should be avoided.[27]

| Drying Agent | Compatibility with Amines | Comments |

| Potassium Hydroxide (KOH) | Excellent | Very rapid and efficient for drying organic bases. |

| Sodium Hydroxide (NaOH) | Excellent | Similar to KOH, rapid and effective.[28] |

| Calcium Oxide (CaO) | Good | Slower but efficient. Suitable for drying amines.[28] |

| Molecular Sieves (3Å or 4Å) | Excellent | Very efficient and inert. Suitable for drying nearly all liquids and gases. |

| Calcium Sulfate (Drierite®) | Good | A neutral and efficient drying agent suitable for most organic compounds.[28] |

| Calcium Chloride (CaCl₂) | Not Recommended | Can form adducts with amines and should be avoided. |

| Magnesium Sulfate (MgSO₄) | Not Recommended | Can be slightly acidic and may react with some amines. |

Table 2: Compatibility of Common Drying Agents with Amines.

Conclusion

The hygroscopic nature of amines like this compound necessitates a meticulous and systematic approach to their handling and storage. By understanding the principles of hygroscopicity and implementing robust inert atmosphere techniques, researchers can ensure the integrity of their materials, leading to more reliable and reproducible experimental outcomes. The protocols and guidelines presented in this application note provide a solid foundation for working safely and effectively with these valuable chemical reagents.

References

- Fisher Scientific. (2021, May 15).

- Wikipedia. Air-free technique.

- Scribd. Glove Box and Schlenk Line Techniques.

- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

- Hive Stimulants.

- Mrtopstep. (2026, January 6). Table Desiccants And Drying Agents: A Comprehensive Guide.

- JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.

- Fauske & Associates. (2020, October 28).

- Benchchem. Common pitfalls in handling air-sensitive reagents for synthesis.

- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Sigma-Aldrich. Drying Agents.

- Sigma-Aldrich.

- Merck Millipore.

- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.

- Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.

- BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.

- Hiranuma.

- Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes.

- Apollo Scientific.

- Bryan Research & Engineering, LLC.

- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.

- Honeywell.

- Google Patents. (CN113092663A). Method for measuring moisture content in organic amine.

- Sigma-Aldrich. (2025, November 6).

- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.

- Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.

- ResearchGate. (2019, November 19).

- CDH Fine Chemical.

- PubChem. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

- State of New Jersey Department of Health. (1999, July). HAZARD SUMMARY - Pyrrolidine.

- INCHEM. ICSC 1315 - PYRROLIDINE.

- Reddit. (2017, July 7).

- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?

- University of Rochester, Department of Chemistry. How to Store Reagents.

- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.

- ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- ChemScene. 3-(2-Methylpyrrolidin-1-yl)propan-1-amine.

- CymitQuimica. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.

- ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins.

- Cheméo. Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).

- PubMed. (2020, September 10).

- Allied Academies. (2018, September 17).

- ResearchGate. (2025, October 18).

- FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495).

- Wikipedia. Hygroscopy.

- Ashland. (2023, October 31). The Moisture Challenge in Pharmaceuticals.

- Oreate AI Blog. (2025, December 30).

- Pharmaceutical Technology. (2016, May 2). Tackling Moisture Challenges in Solid Dosage Manufacturing.

- ResearchGate. (2019, February 25). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives.

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hygroscopy - Wikipedia [en.wikipedia.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. colorcon.com [colorcon.com]

- 7. Understanding Hygroscopicity: The Science of Water Attraction - Oreate AI Blog [oreateai.com]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. scribd.com [scribd.com]

- 12. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. reddit.com [reddit.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. nj.gov [nj.gov]

- 19. ICSC 1315 - PYRROLIDINE [inchem.org]

- 20. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 21. researchgate.net [researchgate.net]

- 22. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 23. bre.com [bre.com]

- 24. hiranuma.com [hiranuma.com]

- 25. pages2.honeywell.com [pages2.honeywell.com]

- 26. research.unl.edu [research.unl.edu]

- 27. Mrtopstep Error 404 [old.mrtopstep.com]

- 28. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]

Scale-up synthesis protocols for 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine intermediates

This guide details the scale-up synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine , a sterically hindered gem-dimethyl diamine intermediate often utilized in the synthesis of Histamine H3 receptor antagonists and other GPCR-targeting ligands.

The protocol prioritizes process safety (cyanide management) and scalability (replacing hydride reagents with catalytic hydrogenation).

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound (Target 3 ), features a quaternary carbon center bearing a pyrrolidine ring and a primary amine. This "gem-dimethyl" motif is critical for metabolic stability, blocking

Retrosynthetic Strategy: The most robust industrial route avoids the direct alkylation of sterically hindered amines. Instead, we employ a modified Strecker synthesis using Acetone Cyanohydrin (ACH) as a safer, liquid cyanide source, followed by catalytic hydrogenation.

-

Step 1: Condensation of Acetone Cyanohydrin (1 ) with Pyrrolidine to form the

-aminonitrile (2 ). -

Step 2: High-pressure catalytic hydrogenation of (2 ) to yield the diamine (3 ).

Reaction Scheme

Figure 1: Two-step synthesis route via aminonitrile intermediate.

Step 1: Synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile

This step involves the nucleophilic displacement of the hydroxyl group of acetone cyanohydrin by pyrrolidine. Unlike the classical Strecker reaction (Acetone + NaCN + Amine), using ACH reduces the risk of evolving gaseous HCN, though strict cyanide protocols must still be observed.

Safety Critical (Cyanide Hazard)

-

Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system.

-

PPE: Double nitrile gloves, face shield, and a calibrated HCN personal monitor are mandatory.

-

Quench: Keep a solution of 10% Sodium Hypochlorite (Bleach) or Ferrous Sulfate nearby to neutralize any spills.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Scale) | Role |

| Acetone Cyanohydrin | 85.10 | 1.0 | 85.1 g (1.0 mol) | Substrate |

| Pyrrolidine | 71.12 | 1.2 | 85.3 g (1.2 mol) | Nucleophile |

| Water | 18.02 | - | 100 mL | Solvent/Medium |

| MTBE | 88.15 | - | 300 mL | Extraction Solvent |

Detailed Protocol

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charging: Charge Pyrrolidine (1.2 equiv) and water (100 mL) into the flask. Cool the mixture to 0–5°C using an ice/brine bath.

-

Addition: Add Acetone Cyanohydrin dropwise over 60 minutes.

-

Critical Parameter: Maintain internal temperature < 20°C . The reaction is exothermic. Rapid addition can lead to runaway polymerization or HCN evolution.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours .

-

Monitoring: Monitor consumption of ACH by GC-MS or TLC (Note: Nitriles are often faint on UV; iodine stain recommended).

-

-

Workup:

-

The mixture will likely separate into two layers (organic product oil and aqueous amine phase).

-

Extract the aqueous layer with MTBE (2 x 150 mL).

-

Combine organic layers and wash with Brine (100 mL).

-

Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (keep bath < 40°C to avoid nitrile degradation).

-

-

Yield: Expect a pale yellow oil. Typical Yield: 85–92% .

-

Purity Check: 1H NMR should show the gem-dimethyl singlet (~1.5 ppm) and pyrrolidine ring protons.

-

Step 2: Catalytic Hydrogenation to Diamine

Reduction of sterically hindered

Mechanism & Challenges[2][3]

-

Primary Challenge: Formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

-

Solution: Use Ammonia (NH3) saturated methanol. The excess ammonia shifts the equilibrium to favor the primary amine and suppresses dimer formation.

Materials & Stoichiometry

| Reagent | Role | Specifications |

| Aminonitrile (from Step 1) | Substrate | Crude oil is usually sufficient |

| Raney Nickel (Active) | Catalyst | 10–20 wt% loading (slurry in water/MeOH) |

| Methanol (Ammonia sat.) | Solvent | 7N NH3 in MeOH (Commercial or prepared in situ) |

| Hydrogen Gas (H2) | Reductant | >99.9% Purity, 500 psi (35 bar) |

Detailed Protocol

-

Equipment: High-pressure reactor (e.g., Parr Autoclave, Hastelloy or Stainless Steel).

-

Catalyst Loading (Pyrophoric Hazard):

-

Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or argon.

-

Charge Raney Nickel (approx. 15g for 1 mol scale) into the reactor. Wash catalyst 3x with Methanol to remove water.

-

-

Substrate Loading:

-

Dissolve the Aminonitrile (from Step 1) in 7N NH3 in Methanol (500 mL).

-

Note: If 7N NH3/MeOH is unavailable, charge MeOH and pressurize with anhydrous NH3 gas first.

-

Add the solution to the reactor.[2]

-

-

Hydrogenation:

-

Seal the reactor. Purge 3x with Nitrogen (50 psi), then 3x with Hydrogen (50 psi).

-

Pressurize to 500 psi (35 bar) H2.

-

Heat to 60°C with vigorous stirring (>1000 rpm is critical for gas-liquid mass transfer).

-

Reaction Time: 12–24 hours. Monitor H2 uptake until cessation.

-

-

Workup:

-

Cool reactor to RT and vent H2. Purge with Nitrogen.

-

Filtration: Filter the mixture through a bed of Celite to remove Raney Nickel.

-

Safety: Keep the filter cake wet with water/methanol at all times. Immediately submerge used catalyst in water/acid for disposal.

-

Concentrate the filtrate to remove Methanol and Ammonia.

-

-

Purification:

-

The residue is the crude diamine.

-

Distillation: Purify by vacuum distillation. (B.P.[3] estimated ~80–90°C at 10 mmHg).

-

Alternative: Isolate as the Dihydrochloride salt by adding HCl in dioxane/ether.

-

Process Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Analytical Characterization

Validating the structure requires confirming the loss of the nitrile signal and the appearance of the primary amine methylene protons.

-

1H NMR (400 MHz, CDCl3):

- 1.10 (s, 6H, C(CH 3)2) – Gem-dimethyl singlet.

- 1.75 (m, 4H, Pyrrolidine-CH2-CH2).

- 2.60 (m, 4H, Pyrrolidine-N-CH2).

- 2.75 (s, 2H, CH 2-NH2) – Diagnostic shift from nitrile precursor.

- 1.50 (br s, 2H, NH 2).

-

IR Spectroscopy:

-

Disappearance of sharp nitrile band at ~2230 cm⁻¹.

-

Appearance of N-H stretching bands at ~3300–3400 cm⁻¹.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | High temperature during addition | Ensure internal temp < 20°C; Add ACH slower. |

| HCN Evolution | Acidic impurities in ACH | Ensure Pyrrolidine is in slight excess (basic pH stabilizes HCN). |

| Secondary Amine Dimer | Insufficient Ammonia in Step 2 | Increase [NH3] to saturation; Ensure high stirring rate. |

| Incomplete Reduction | Poisoned Catalyst | Raney Ni is sensitive to sulfur/nitriles. Use higher catalyst loading (20 wt%). |

References

-

Strecker Reaction Variants

- Acetone Cyanohydrin as a cyanide source: L. R. Smith et al., "Cyanohydrins in Organic Synthesis," Organic Syntheses, Coll. Vol. 6, p. 307.

-

Mechanism of Aminonitrile Formation: Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283. Link

-

Nitrile Hydrogenation

- Suppression of Secondary Amines: Rylander, P. N. "Hydrogenation Methods," Academic Press, 1985. (Standard text on using Ammonia/Methanol).

-

Catalytic Protocols: "Hydrogenation of Nitriles to Amines," Platinum Metals Review, 1968. Link

-

Safety Data

Sources

- 1. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Overcoming solubility issues of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine salts

Welcome to the technical support center for 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine and its various salt forms. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered during experimental work. We will delve into the fundamental principles governing solubility and provide practical, step-by-step troubleshooting protocols.

Section 1: Compound Profile & Physicochemical Properties

This compound is a diamine compound featuring both a primary and a tertiary amine group. This dual basicity is central to its chemical behavior and solubility characteristics. The free base is an organic-soluble molecule, while its salt forms are significantly more polar.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [PubChem CID: 2794701][1] |

| Molecular Weight | 142.24 g/mol | [PubChem CID: 2794701][1] |

| Calculated XLogP3 | 0.4 | [PubChem CID: 2794701][1] |

| Predicted pKa (Strongest Basic) | ~10.2 (estimated for primary amine) | [Based on similar structures like 2-methylpropan-1-amine][2] |

| Appearance (Free Base) | Typically a liquid | [General property of lower aliphatic amines][3] |

| Appearance (Salt Form) | Typically a solid | [General property of amine salts][4] |

XLogP3 is a computed measure of hydrophobicity. A low value suggests higher water solubility for the neutral form.

Section 2: Fundamental Principles of Solubility

The dramatic difference in solubility between the free base and its salts stems from a fundamental principle: "like dissolves like."

-

The Free Base: In its neutral form, the molecule has a significant non-polar hydrocarbon structure. While the amine groups can participate in hydrogen bonding, the overall character allows for solubility in various organic solvents such as alcohols, ether, and benzene.[3] Its solubility in water is limited and decreases with factors that reduce hydrogen bonding.[3]

-

The Salt Forms (e.g., Hydrochloride): When the basic amine groups react with an acid (like HCl), they become protonated, forming ammonium salts (R-NH₃⁺ Cl⁻). This introduces a full ionic charge.[5] The resulting salt is a highly polar, ionic compound. Consequently, its solubility profile inverts: it becomes readily soluble in polar solvents like water but insoluble in non-polar organic solvents.[3][6][7] This principle is the cornerstone of using acidic washes to separate basic amines from other organic compounds in reaction workups.[8]

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Use this decision tree to quickly diagnose your issue, then refer to the detailed FAQs below.

Caption: Decision tree for troubleshooting solubility issues.

Q1: My this compound hydrochloride salt won't dissolve in dichloromethane (DCM), ethyl acetate, or ether. Why is this happening?

A1: This is expected behavior. Your amine salt is an ionic compound and is therefore highly polar. Non-polar or weakly polar organic solvents like DCM, ethyl acetate, and ether are poor solvents for charged species.[3][6] To achieve solubility in an organic medium, you must first convert the salt back to its neutral, non-polar free base form.

Q2: I'm trying to prepare an aqueous stock solution of the hydrochloride salt. What is the most important factor to consider?

A2: The most critical factor is pH . To ensure the amine salt remains in its charged, water-soluble form, the pH of the aqueous solution must be kept well below the pKa of the amine groups. A general rule is to maintain a pH at least 2 units below the pKa of the conjugate acid. For this compound, using a buffer with a pH of 4-5 is a safe starting point. If you dissolve the salt in unbuffered, neutral water, the solution's pH may be high enough to cause partial deprotonation, leading to the precipitation of the less soluble free base.

Q3: I need to use the amine in an organic reaction, but I only have the salt. How do I proceed?

A3: You must perform a "free-basing" procedure. This involves a liquid-liquid extraction to convert the water-soluble salt into the organic-soluble free base. This is a standard and essential technique for working with amine salts in organic synthesis.[5]

-

See Section 5, Protocol 2 for a detailed, step-by-step methodology.

The basic workflow involves dissolving the salt in water, adding a base (like NaOH or Na₂CO₃) to deprotonate it, and then extracting the resulting neutral free base into an organic solvent.

Caption: Workflow for the free-basing of an amine salt.

Q4: My compound precipitated from my buffered aqueous solution during storage. What could be the cause?

A4: There are several potential causes:

-

pH Instability: Your buffer may have insufficient capacity, and its pH may have drifted upwards over time (e.g., due to CO₂ absorption from the air), causing the compound to deprotonate and precipitate. Re-verify the pH and adjust with dilute HCl if necessary.

-

Exceeded Solubility Limit (Ksp): You may have created a supersaturated solution that was kinetically stable for a short time before crashing out. Try preparing a more dilute solution.

-

Temperature Fluctuation: Solubility is temperature-dependent. If the solution was prepared warm and stored cold, the solubility limit may have been exceeded upon cooling.

-

Counter-ion Effects: The solubility product (Ksp) involves both your protonated amine and the counter-ion from the buffer. A buffer salt could potentially cause precipitation through a common ion effect or by forming a less soluble salt with your compound.

Q5: Which salt form is best? Should I use a hydrochloride, sulfate, tartrate, or another salt?

A5: There is no single "best" salt. The choice of counter-ion is a critical step in drug development and is used to optimize properties like solubility, stability, dissolution rate, and hygroscopicity.[9]

-

Hydrochloride salts are very common and often provide good aqueous solubility.

-

Sulfate salts can sometimes offer different solubility or stability profiles.

-

Salts of di- or tri-carboxylic acids (e.g., tartrate, citrate) can sometimes improve solubility and may be preferred for certain formulation types.

The optimal salt form is typically determined empirically through a salt screening study where various counter-ions are tested.

Section 4: Advanced Solubility Enhancement Techniques

If simple pH adjustment is insufficient, several formulation strategies can be employed. These are common in pharmaceutical development for enhancing the solubility of poorly soluble drugs.[10][11]

| Technique | Mechanism | Typical Agents / Method | Source |

| Co-solvency | The addition of a water-miscible organic solvent modifies the polarity of the aqueous medium, reducing its ability to force the non-polar parts of the solute out of solution. | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400), Glycerol. | [9][12] |

| Surfactant Solubilization | Surfactants form micelles above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate the drug molecule, increasing its apparent water solubility. | Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween® 80), Cremophor® EL. | [12][13] |

| Complexation | A complexing agent (host) forms a non-covalent inclusion complex with the drug molecule (guest), shielding its hydrophobic regions and increasing solubility. | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). |

Section 5: Key Experimental Protocols

Protocol 1: General Protocol for Aqueous Solubility Assessment

-

Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Add Excess Compound: Add an excess amount of the amine salt to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

-

Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantify: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Analyze: The measured concentration is the equilibrium solubility at that specific pH and temperature.

Protocol 2: Free-Basing of this compound HCl

-

Dissolution: Dissolve 1.0 equivalent of the amine hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

-

Solvent Addition: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Basification: Slowly add 1M aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution while gently swirling the funnel. Periodically check the pH of the aqueous layer using pH paper, continuing to add base until the pH is >10.

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

-

Separate Layers: Drain the organic layer (note: DCM is denser than water; ethyl acetate is less dense).

-

Back-Extract: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction (steps 4-5) two more times to maximize recovery.

-

Combine & Dry: Combine all organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Isolate: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base, which should be stored under an inert atmosphere (e.g., nitrogen or argon).

References

- Filo. (2025, March 31).

- ECHEMI.

- Journal of Pharmaceutical Negative Results. (n.d.).

- askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not.

- NCERT. (n.d.). Amines.

- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.

- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

- Sigma-Aldrich. (n.d.). Improving API Solubility.

- Pubs.acs.org. (n.d.).

-

PubChem. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

- Scribd. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.

- CymitQuimica. (n.d.). CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.

- American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]